2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: is a heterocyclic compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . This compound is part of the chromene family, known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a chromene core with an amino group at position 2, an isopropyl group at position 6, and an aldehyde group at position 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde derivatives with isopropyl ketones, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the chromene ring .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound by optimizing reaction parameters such as temperature, pressure, and catalyst concentration . The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions:
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Scientific Research Applications
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
- 2-Amino-6-chloro-4-oxo-4H-chromene-3-carbaldehyde .
- 2-Amino-3-formylchromone .
- 6-Isopropyl-4-oxo-4H-chromene-3-carbaldehyde .
Comparison:
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both an amino group and an isopropyl group, which contribute to its distinct chemical reactivity and biological activity . Compared to its analogs, this compound exhibits enhanced stability and solubility, making it a valuable candidate for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(16)10(6-15)13(14)17-11/h3-7H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFIVCMZHKOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506961 | |
Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-82-6 | |
Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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